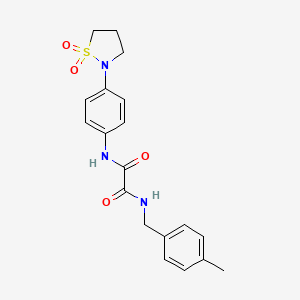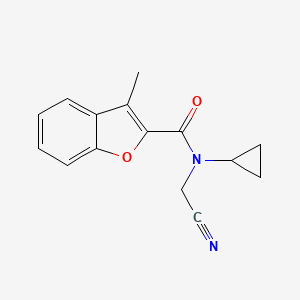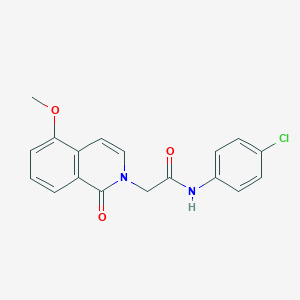
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as ML239, is a synthetic compound that has gained attention in the scientific community due to its potential in treating various diseases. The compound was first synthesized in 2011 by researchers at the University of Michigan.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death) in cancer cells. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In infectious disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have antibacterial activity by disrupting bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in lab experiments is its high potency and selectivity, which allows for the study of specific cellular pathways and targets. However, one limitation is that the compound is relatively new and its long-term effects and potential toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One area of interest is the development of derivatives and analogs of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide to improve its potency and selectivity. Another area of research is the investigation of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide's potential in combination therapies for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that starts with the reaction between 4-chlorobenzoyl chloride and 2-amino-5-methoxybenzoic acid. The resulting intermediate is then reacted with 2-nitrobenzaldehyde to form the final product, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have potential therapeutic applications in treating cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have neuroprotective effects and may have potential in treating Alzheimer's and Parkinson's disease. In infectious disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to have activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16-4-2-3-15-14(16)9-10-21(18(15)23)11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHLHWKRWFMKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)


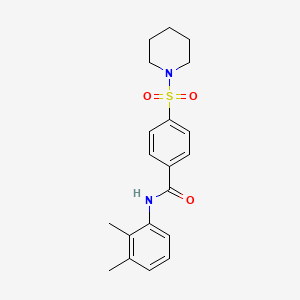

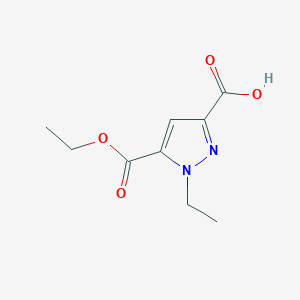

![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)
![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)
